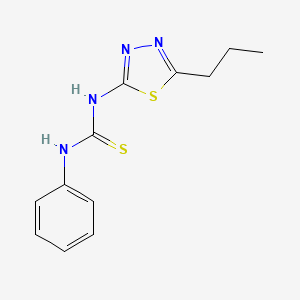

![molecular formula C21H26N4O3 B5543105 8-[2-(3,5-二甲基-1H-吡唑-1-基)苄基]-2-氧代-1,8-二氮杂螺[4.5]癸烷-4-羧酸](/img/structure/B5543105.png)

8-[2-(3,5-二甲基-1H-吡唑-1-基)苄基]-2-氧代-1,8-二氮杂螺[4.5]癸烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals characterized by their complex spirocyclic and diazaspiro structures, often explored for their potential in various applications due to their unique chemical and physical properties. The focus here is on the scientific aspects of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds related to the diazaspiro[4.5]decane framework involves several key steps, starting from simple precursors like 1H-pyrazol-5(4H)-ones or furanone derivatives, which undergo cycloaddition or Knoevenagel condensation followed by subsequent transformations like epoxidation and ring expansion to achieve the desired spirocyclic structure (Kirschke et al., 1994); (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of similar oxaspirocyclic compounds has been detailed through single crystal X-ray crystallography, revealing monoclinic systems and intricate intra- and intermolecular interactions that contribute to the stability and reactivity of these molecules (Jiang & Zeng, 2016).

Chemical Reactions and Properties

The chemical behavior of diazaspiro[4.5]decane derivatives encompasses a variety of reactions, including nucleophilic attacks, dehydrogenation, and rearrangements, which are crucial for further modifications of the compound to enhance its application scope (Kirschke et al., 1994).

科学研究应用

植物的生物活性化合物

源自植物的天然羧酸,包括苯甲酸、肉桂酸等一系列羧酸,已被研究其抗氧化、抗菌和细胞毒活性。这些化合物表现出广泛的生物活性,其中迷迭香酸表现出最高的抗氧化活性。这些酸的抗菌和抗癌特性取决于它们的结构特征,这表明如本例中的羧酸在这些领域可能具有潜在应用(Godlewska-Żyłkiewicz 等人,2020)。

中枢神经系统 (CNS) 作用药物

含有氮等杂原子的杂环化合物形成一类具有潜在 CNS 活性的有机化合物。该研究确定了功能性化学基团,包括吡唑,它们可以作为具有 CNS 活性的化合物的合成先导分子,表明类似于本例中化合物的化合物在新型 CNS 药物开发中的潜力(Saganuwan,2017)。

乳酸的生物技术路线

乳酸,一种羟基羧酸,通过化学和生物技术途径作为生产丙酮酸和乳酸酯等有价值化学品的原料。这表明羧酸,包括本例中的化合物,在绿色化学和可生物降解聚合物的合成中具有潜力(Gao 等人,2011)。

吡唑的药理学特性

吡唑因其存在于许多药物和药物化合物中而被强调其在药物化学中的重要性。对吡唑的综述强调了它们的碱性和不饱和性质,这有助于它们显着的生物活性。这表明具有吡唑结构的化合物的药理学相关性,例如正在研究的化合物(Bhattacharya 等人,2022)。

属性

IUPAC Name |

8-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-14-11-15(2)25(23-14)18-6-4-3-5-16(18)13-24-9-7-21(8-10-24)17(20(27)28)12-19(26)22-21/h3-6,11,17H,7-10,12-13H2,1-2H3,(H,22,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTQYXLSFCKSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2CN3CCC4(CC3)C(CC(=O)N4)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)